![molecular formula C9H18Br2N2O2 B14620074 1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide CAS No. 58895-89-9](/img/structure/B14620074.png)
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis as a catalyst and reagent. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide typically involves the quaternization of 1,4-diazabicyclo[2.2.2]octane with appropriate alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete quaternization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality .
化学反応の分析
Types of Reactions
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its strong nucleophilic nature, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can be used in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, acyl chlorides, and other electrophilic reagents. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving this compound include quaternary ammonium salts, piperazine derivatives, and other heterocyclic compounds. These products are often valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
科学的研究の応用
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1,4-diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide involves its strong nucleophilic properties, which allow it to readily participate in nucleophilic substitution reactions. The compound acts as a catalyst by stabilizing transition states and lowering the activation energy of reactions. Its molecular targets include various electrophilic centers in organic molecules, and it can activate these centers through nucleophilic attack .
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A closely related compound with similar nucleophilic properties but without the quaternary ammonium structure.
Quinuclidine: Another bicyclic amine with strong nucleophilic properties, but with a different ring structure.
Triethylenediamine (TEDA): Similar in structure to DABCO, used as a catalyst in polymerization reactions.
Uniqueness
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide is unique due to its quaternary ammonium structure, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in reactions requiring strong nucleophiles and stable intermediates.
特性
CAS番号 |
58895-89-9 |
|---|---|
分子式 |
C9H18Br2N2O2 |
分子量 |
346.06 g/mol |
IUPAC名 |
1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane-2-carboxylic acid;dibromide |
InChI |
InChI=1S/C9H17N2O2.2BrH/c1-10-3-5-11(2,6-4-10)8(7-10)9(12)13;;/h8H,3-7H2,1-2H3;2*1H/q+1;;/p-1 |
InChIキー |
NXVVYVLQAZLZBT-UHFFFAOYSA-M |
正規SMILES |
C[N+]12CC[N+](CC1)(C(C2)C(=O)O)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
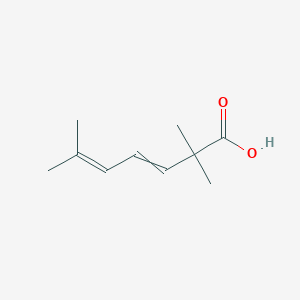
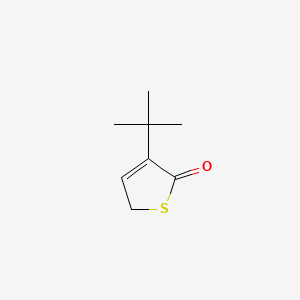
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)
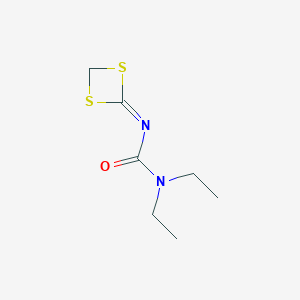
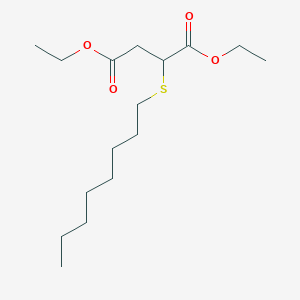
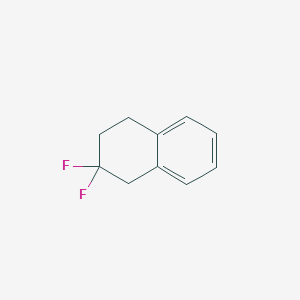
![2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14620051.png)
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)

